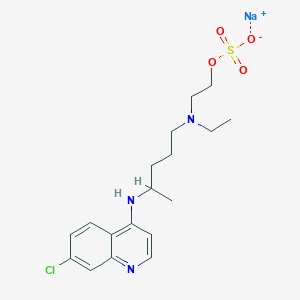

Hydroxychloroquine O-Sulfate Sodium Salt

Description

Contextualization within Hydroxychloroquine (B89500) Chemical Analogue Research

Research into chemical analogues of hydroxychloroquine is driven by the desire to enhance therapeutic properties, reduce toxicity, or modulate its pharmacokinetic profile. The synthesis of derivatives allows researchers to explore how specific structural modifications impact the molecule's activity. nih.gov The development of analogues can involve altering the side chains, substituting groups on the quinoline (B57606) ring, or, as in this case, modifying the terminal hydroxyl group. nih.gov Hydroxychloroquine O-Sulfate Sodium Salt represents one such modification, where the terminal hydroxyl group is converted to a sulfate (B86663) ester. This type of derivatization is a common strategy in medicinal chemistry to alter properties such as solubility and bioavailability.

Significance as a Derived and Metabolically Relevant Chemical Entity

The primary metabolic pathways for hydroxychloroquine in the human body are well-documented and predominantly involve N-dealkylation by cytochrome P450 enzymes, leading to metabolites such as desethylhydroxychloroquine and bisdesethylhydroxychloroquine. frontiersin.org The process of sulfation, a phase II metabolic reaction, is also a known pathway for the metabolism of various drugs. However, the extent to which hydroxychloroquine undergoes O-sulfation in vivo and the metabolic relevance of Hydroxychloroquine O-Sulfate are not extensively documented in publicly available scientific literature. While computational studies have explored various metabolites of hydroxychloroquine, the focus has largely remained on the products of N-dealkylation. frontiersin.org The availability of this compound as a research chemical or reference standard suggests its potential role in metabolic studies or as a synthetic intermediate. axios-research.com

Historical and Current Trajectories in Analogue and Metabolite Research

Historically, research on hydroxychloroquine analogues has been linked to the broader field of antimalarial drug discovery, with a focus on overcoming drug resistance. nih.gov More recently, with the use of hydroxychloroquine in autoimmune diseases, the focus has expanded to include immunomodulatory effects. Current research often employs computational design and in silico screening to identify more potent and safer analogues. axios-research.com While there is a significant body of research on various hydroxychloroquine derivatives, specific studies focusing on the synthesis, characterization, and biological activity of this compound are not prominent in the available scientific literature. Its primary presence appears to be in the catalogues of chemical suppliers, indicating its use in a laboratory setting rather than extensive clinical or preclinical investigation.

Fundamental Principles Governing Structural Relationship to Hydroxychloroquine

The structural relationship between hydroxychloroquine and this compound is defined by the esterification of the terminal hydroxyl group of the side chain with sulfuric acid. This transformation introduces a highly polar sulfate group, which can significantly alter the physicochemical properties of the molecule.

Key Structural Differences:

| Feature | Hydroxychloroquine | This compound |

| Terminal Group | Hydroxyl (-OH) | O-Sulfate (-OSO₃⁻Na⁺) |

| Polarity | Moderately polar | Highly polar |

| Solubility | Soluble in water | Expected to have increased water solubility |

| Charge at physiological pH | Primarily cationic | Anionic sulfate group |

Data on Hydroxychloroquine and its Derivatives

The following table summarizes key information about hydroxychloroquine and its O-Sulfate derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydroxychloroquine | 118-42-3 | C₁₈H₂₆ClN₃O | 335.88 |

| Hydroxychloroquine O-Sulfate (free acid) | 103152-84-7 | C₁₈H₂₆ClN₃O₄S | 415.93 |

| This compound | 2740402-74-6 | C₁₈H₂₅ClN₃NaO₄S | 437.9 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H25ClN3NaO4S |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |

InChI |

InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |

InChI Key |

DXNDPIWJQPZOPR-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hydroxychloroquine O Sulfate Sodium Salt

Elucidation of Synthetic Precursors and Intermediate Compounds

The synthesis of Hydroxychloroquine (B89500) O-Sulfate Sodium Salt fundamentally begins with the key precursors required for the assembly of the hydroxychloroquine backbone. These precursors are 4,7-dichloroquinoline (B193633) and a chiral side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

The synthesis of the hydroxychloroquine molecule itself is a critical first step. A common industrial method involves the condensation reaction between 4,7-dichloroquinoline and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. This reaction is typically carried out at elevated temperatures.

The preparation of the chiral side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is a multi-step process. One approach begins with the recrystallization of a commercially available starting material with mandelic acid of a specific configuration to resolve the chiral amine. The resulting mandelate (B1228975) salt is then treated with a base, such as sodium hydroxide (B78521), to liberate the free chiral amine, which serves as a key intermediate for coupling with 4,7-dichloroquinoline.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| 4,7-Dichloroquinoline | Quinoline (B57606) core of the final molecule |

| 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol | Chiral side chain containing the hydroxyl group for sulfation |

| (S)- or (R)-Mandelic Acid | Chiral resolving agent for the side chain |

| (S)- or (R)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol Mandelate | Chiral intermediate salt |

Optimized Reaction Pathways for O-Sulfation and Salt Formation

The conversion of hydroxychloroquine to its O-sulfate derivative necessitates a selective sulfation of the primary alcohol in the presence of more nucleophilic secondary and tertiary amines. This selectivity is a significant chemical challenge. A plausible and effective strategy involves the use of a sulfur trioxide-amine complex, such as sulfur trioxide pyridine (B92270) (SO3•py) or sulfur trioxide trimethylamine (B31210) (SO3•NMe3), as the sulfating agent. These reagents are known for their relative mildness and selectivity for hydroxyl groups over amines under controlled conditions.

The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at room temperature. The hydroxychloroquine is dissolved in the solvent, and the sulfur trioxide-amine complex is added portion-wise. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the O-sulfation, the resulting sulfate (B86663) ester is in its acidic form. To obtain the sodium salt, a neutralization step is required. This is typically achieved by treating the reaction mixture with a sodium base, such as sodium hydroxide or sodium bicarbonate solution. The addition of the base deprotonates the sulfate group, forming the desired sodium salt. The final product is then isolated and purified, often through crystallization or chromatographic techniques.

Table 2: Optimized Reaction Conditions for O-Sulfation and Salt Formation

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| O-Sulfation | Hydroxychloroquine, Sulfur trioxide-pyridine complex, Dimethylformamide (DMF), Room temperature | Selective sulfation of the primary hydroxyl group |

| Salt Formation | Aqueous sodium hydroxide or sodium bicarbonate solution | Neutralization of the sulfate ester to form the sodium salt |

| Purification | Crystallization or Column Chromatography | Isolation of the pure Hydroxychloroquine O-Sulfate Sodium Salt |

Exploration of Stereoselective Synthetic Routes

Hydroxychloroquine possesses a chiral center in its pentyl side chain, and therefore, can exist as (S) and (R) enantiomers. A stereoselective synthesis of this compound would yield the individual enantiomerically pure forms of the final compound.

The key to a stereoselective route lies in the synthesis of the enantiomerically pure hydroxychloroquine precursor. This is achieved through the use of chiral resolving agents during the preparation of the side chain, as mentioned in section 2.1. By using either (S)-(+)-mandelic acid or (R)-(-)-mandelic acid, the corresponding (S)- or (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol can be selectively prepared.

Once the enantiomerically pure hydroxychloroquine is obtained, the subsequent O-sulfation and salt formation steps are generally considered not to affect the existing chiral center. Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the starting hydroxychloroquine. For instance, starting with (S)-hydroxychloroquine will lead to the formation of (S)-Hydroxychloroquine O-Sulfate Sodium Salt. The synthesis of enantiomerically pure hydroxychloroquine sulfate (the salt at the nitrogen) has been reported, demonstrating the feasibility of carrying forward the stereochemical integrity through the sulfation step. reddit.com

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reaction Conditions:

Temperature Control: The O-sulfation reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure selectivity. The use of a jacketed reactor with a cooling system is recommended.

Reagent Addition: The portion-wise or slow addition of the sulfating agent becomes even more critical at a larger scale to control the reaction rate and temperature. A dropping funnel or a syringe pump can be used for controlled addition.

Work-up and Purification:

Extraction: The increased volume of the reaction mixture will necessitate the use of larger separatory funnels and larger volumes of extraction solvents.

Purification: Purification by column chromatography can become cumbersome and solvent-intensive at a larger scale. Crystallization is often the preferred method for purification of the final product at a larger scale, if a suitable solvent system can be identified. The zwitterionic nature of the intermediate sulfate ester might pose challenges in purification, potentially requiring techniques like ion-exchange chromatography.

Safety:

Reagents: Sulfur trioxide-amine complexes are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Solvents: The use of larger quantities of organic solvents increases fire and health risks, requiring proper ventilation and safety precautions.

Design of Novel Analogues Incorporating the O-Sulfate Moiety

The incorporation of an O-sulfate group can significantly alter the physicochemical properties of a parent molecule, often leading to changes in solubility, metabolic stability, and biological activity. The design of novel analogues of Hydroxychloroquine O-Sulfate can be approached by modifying different parts of the molecule.

Modifications of the Quinoline Core:

Substitution at various positions on the 7-chloroquinoline (B30040) ring could be explored. For example, replacing the chlorine atom with other halogens or small alkyl groups could influence the electronic properties and binding interactions of the molecule. The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, providing a platform for creating diverse analogues. scholaris.ca

Modifications of the Alkyl Side Chain:

The length and branching of the pentyl chain could be altered. For instance, synthesizing analogues with shorter or longer alkyl chains, or with different substitution patterns, could impact the molecule's flexibility and interaction with biological targets.

The ethyl group on the tertiary amine could be replaced with other alkyl groups to modulate the steric and electronic environment around the nitrogen atom.

Prodrug Strategies:

The O-sulfate group itself can be considered as a promoiety to enhance water solubility. Further derivatization of the O-sulfate group is also a possibility. For instance, designing prodrugs where the sulfate is masked with a labile group that is cleaved in vivo to release the active O-sulfated compound could be a strategy to modulate its pharmacokinetic profile.

The synthesis of these novel analogues would follow similar synthetic principles, involving the preparation of the modified precursors followed by the selective O-sulfation and salt formation steps. Each new analogue would require careful characterization and evaluation to understand the impact of the structural modifications on its properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,7-Dichloroquinoline |

| 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol |

| (S)-Mandelic Acid |

| (R)-Mandelic Acid |

| (S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol Mandelate |

| (R)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol Mandelate |

| Hydroxychloroquine |

| This compound |

| Sodium Hydroxide |

| Sodium Bicarbonate |

| Sulfur trioxide pyridine complex |

| Sulfur trioxide trimethylamine complex |

| (S)-Hydroxychloroquine |

| (R)-Hydroxychloroquine |

| (S)-Hydroxychloroquine O-Sulfate Sodium Salt |

| (R)-Hydroxychloroquine O-Sulfate Sodium Salt |

Advanced Analytical Characterization and Quality Control Paradigms for Hydroxychloroquine O Sulfate Sodium Salt

Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation

The definitive identification and structural confirmation of Hydroxychloroquine (B89500) O-Sulfate Sodium Salt rely on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information, which, when combined, offers a complete structural picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution and solid states. For Hydroxychloroquine O-Sulfate Sodium Salt, a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments provides unambiguous assignment of protons and carbons and confirms the connectivity within the molecule.

While specific spectral data for the O-Sulfate Sodium Salt is not extensively published, the expected chemical shifts can be inferred from the well-documented spectra of the parent compound, Hydroxychloroquine Sulfate (B86663). researchgate.netbiorxiv.org The key differentiators in the NMR spectra of the O-Sulfate derivative would be the significant downfield shifts for the protons and carbons of the ethanolamine (B43304) side chain, directly attached to the electron-withdrawing sulfate group. For instance, the methylene (B1212753) protons (-CH₂-O-) adjacent to the sulfate ester would exhibit a notable downfield shift compared to their position in the parent hydroxychloroquine, where they are part of a primary alcohol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in D₂O) Note: These are predicted values based on the known spectrum of Hydroxychloroquine Sulfate. Actual values may vary.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.5 | ~152 |

| 3 | ~6.8 | ~118 |

| 5 | ~8.0 | ~145 |

| 6 | ~7.6 | ~125 |

| 8 | ~7.8 | ~135 |

| 9 | ~142 | |

| 1' | ~4.0 | ~50 |

| 2', 3' | ~1.8-2.2 | ~25-35 |

| 4' | ~3.2 | ~48 |

| 5' (N-CH₂) | ~3.0 | ~53 |

| 6' (N-CH₃) | ~1.2 | ~12 |

| 7' (CH₂-O) | ~4.2-4.5 (downfield shift) | ~65-70 (downfield shift) |

| 8' (N-CH₂) | ~3.4 | ~55 |

Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively link the proton and carbon signals, confirming the precise location of the sulfate group on the hydroxyethyl (B10761427) side chain.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can unequivocally verify the molecular formula, C₁₈H₂₅ClN₃O₄S·Na. axios-research.comcaymanchem.comlgcstandards.com Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are typically used. nih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for analyzing the fragmentation pattern, which provides further structural confirmation. nih.govnih.gov The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through characteristic pathways, including:

Loss of the sulfate group: A neutral loss of SO₃ (79.95 Da) or H₂SO₄ (98.00 Da).

Cleavage of the aliphatic side chain: Fragmentation at various points along the pentylamino side chain, leading to characteristic daughter ions.

Fragmentation of the quinoline (B57606) ring: Formation of ions corresponding to the 7-chloro-4-aminoquinoline core.

Table 2: Predicted Key Fragment Ions in HRMS/MS of Hydroxychloroquine O-Sulfate

| m/z (Predicted) | Description |

| 416.13 | [M+H]⁺ of the free acid form |

| 336.17 | [M+H - SO₃]⁺ |

| 246.12 | Ion from cleavage of the C-N bond in the side chain |

| 180.02 | Fragment corresponding to the 7-chloro-4-hydroxyquinoline (B73993) core nih.gov |

This fragmentation data serves as a molecular fingerprint, enabling the differentiation of this compound from its parent compound and other related impurities.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their vibrational modes. researchgate.net The spectra of this compound would exhibit characteristic bands confirming its structure.

Key expected vibrational bands include:

Sulfate Group: Strong absorption bands for S=O stretching (typically around 1210-1350 cm⁻¹) and S-O stretching (around 1030-1060 cm⁻¹). These bands are the primary identifiers for the O-sulfate moiety.

Quinoline Ring: Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1650 cm⁻¹ region).

Aliphatic Chain: C-H stretching vibrations for methyl and methylene groups (~2850-2960 cm⁻¹).

C-N Stretching: Vibrations associated with the secondary and tertiary amines in the side chain.

C-Cl Stretching: A band in the lower frequency region confirming the presence of the chlorine substituent.

The absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) that would be present in the parent hydroxychloroquine provides strong evidence for the substitution at the hydroxyl position. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The primary chromophore in this compound is the 7-chloro-4-aminoquinoline ring system. amazonaws.com

The modification of the side chain to include an O-sulfate group is not expected to significantly alter the electronic structure of the quinoline chromophore. Therefore, the UV-Vis spectrum of this compound should be nearly identical to that of Hydroxychloroquine Sulfate. researchgate.net The spectrum is characterized by multiple absorption maxima corresponding to π→π* transitions within the aromatic ring system. Published data for the parent compound shows strong absorbance at specific wavelengths, which are used for quantification. amazonaws.comuspnf.com

Table 3: Reported UV Absorption Maxima for the Hydroxychloroquine Chromophore

| Solvent/Medium | Reported λmax (nm) | Reference |

| 0.01N Acetic Acid | 329.4 | amazonaws.com |

| Water | 343 | uspnf.com |

| pH 3.0 Mobile Phase | 343 | nih.gov |

This technique is particularly useful for quantitative analysis due to its simplicity and adherence to the Beer-Lambert law within a specific concentration range.

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic methods are the cornerstone of quality control, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and potency of pharmaceutical compounds. nih.gov The development of a robust, stability-indicating HPLC method for this compound is critical for quality control. Method optimization involves a systematic evaluation of several key parameters to achieve adequate separation from potential impurities, including the parent compound (Hydroxychloroquine), starting materials, and degradation products.

A study specifically focused on Hydroxychloroquine Sulfate impurities successfully developed a method to separate and quantify Hydroxychloroquine-O-sulfate (HCS). nih.gov The principles of this method are directly applicable.

Key Optimization Parameters:

Stationary Phase (Column): Reversed-phase columns are typically employed. C18 (octadecyl silane) columns are common, but phenyl columns can offer alternative selectivity for aromatic compounds like the quinoline ring system. nih.govresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used.

Buffer: A phosphate (B84403) buffer is often selected, with the pH adjusted to control the ionization state of the amine functional groups (pKa of HCQ is ~3.5). nih.gov A pH around 2.5-3.0 is common.

Organic Modifier: Acetonitrile (B52724) and/or methanol (B129727) are used to control the retention and elution of the compounds. nih.govresearchgate.net

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all impurities with good peak shape in a reasonable run time. nih.gov

Detection: UV detection is most common, with the wavelength set at one of the absorption maxima, such as 220 nm for general impurity detection or 343 nm for higher specificity. nih.govnih.gov

Table 4: Example HPLC Method Parameters for Analysis of Hydroxychloroquine and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | X-terra phenyl (250 x 4.6 mm, 5 µm) nih.gov | Hypersil C18 (250 x 6 mm, 5 µm) researchgate.net |

| Mobile Phase A | 0.3 M Phosphate Buffer (pH 2.5) nih.gov | Water with sodium 1-pentanesulfonate and phosphoric acid (pH 3.0) researchgate.net |

| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (50:50, v/v) researchgate.net |

| Elution | Gradient nih.gov | Isocratic (75:25, A:B) researchgate.net |

| Flow Rate | 1.5 mL/min nih.gov | 2.0 mL/min researchgate.net |

| Detection | UV at 220 nm nih.gov | UV at 343 nm researchgate.net |

| Column Temp. | Ambient | 40 °C |

Method validation would then be performed according to ICH guidelines to ensure the method is linear, accurate, precise, specific, and robust for its intended purpose in a quality control environment. fda.gov

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the non-volatile nature of this compound, direct analysis by GC is not feasible. However, GC-MS (Gas Chromatography-Mass Spectrometry) becomes a highly sensitive and accurate method for the determination of hydroxychloroquine after specific sample preparation steps, such as hydrolysis and derivatization, which convert the non-volatile analyte into a form suitable for GC analysis. researchgate.netnih.gov

One developed method involves a one-step derivatization and dispersive liquid-liquid microextraction (DLLME) for the quantitative determination of hydroxychloroquine sulfate in aqueous and biological samples. In this procedure, the compound is first hydrolyzed and then converted to a benzoate (B1203000) derivative using benzoyl chloride. researchgate.net This derivatization step is crucial as it increases the volatility of the analyte. The extraction solvent for the DLLME, chloroform, also serves as the medium for the derivatization reaction. researchgate.net

A rapid and sensitive analytical method utilizing ultrasonication-assisted spraying based fine droplet formation–liquid phase microextraction coupled with GC-MS (UA-SFDF-LPME-GC-MS) has also been proposed for determining trace amounts of hydroxychloroquine sulfate in biological matrices. nih.gov This advanced sample preparation technique significantly enhances the detection power of the GC-MS system. nih.gov For instance, the limit of detection (LOD) was enhanced approximately 440-fold compared to direct GC-MS analysis. nih.govnih.gov Key parameters optimized for such methods include the type and volume of extraction and dispersive solvents, concentration of sodium hydroxide (B78521) for hydrolysis, and the concentration of the derivatizing agent. researchgate.net

Table 1: GC-MS Method Parameters for Hydroxychloroquine Sulfate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Agilent 6890 GC with Agilent 5973 MS detector | nih.gov |

| Column | HP5MS (30 m length, 250 µm inner diameter, 0.25 µm film thickness) | nih.gov |

| Mobile Phase | Helium at 2.8 mL/min | nih.gov |

| Inlet Temperature | 290 °C | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Derivatization Agent | Benzoyl chloride | researchgate.net |

| Sample Preparation | Ultrasonication-assisted spraying based fine droplet formation–liquid phase microextraction (UA-SFDF-LPME) | nih.gov |

| Limit of Detection (LOD) | 0.7 µg/kg (with UA-SFDF-LPME) | nih.gov |

| Limit of Quantitation (LOQ) | 2.4 µg/kg (with UA-SFDF-LPME) | nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

Hydroxychloroquine possesses a chiral center, existing as two enantiomers, (R)- and (S)-hydroxychloroquine. As these enantiomers can exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is critical. nih.govdoaj.org Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the definitive technique for separating and quantifying these enantiomers. nih.govdoaj.org

A robust SFC method has been developed for the multi-gram preparative separation of hydroxychloroquine enantiomers, demonstrating scalability for providing pure enantiomers for clinical evaluation. nih.gov This method utilizes an Enantiocel C2–5 column and a mobile phase of methanol (with 0.1% diethylamine (B46881) additive) and carbon dioxide, achieving excellent selectivity and resolution. nih.gov The free base form of the molecule is preferred over the sulfate salt for preparative separations. nih.gov

For analytical purposes, a normal phase chiral HPLC method has been validated for the accurate and reproducible analysis of both enantiomers. doaj.orgresearchgate.net This method achieves complete baseline separation, enabling precise quantitative analysis of each enantiomer. researchgate.net

Table 2: Chiral Chromatography Methods for Hydroxychloroquine Enantiomers

| Technique | Stationary Phase (Column) | Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Enantiocel C2–5 (3 x 25 cm) | 40% methanol (0.1% DEA)/CO₂ | Selectivity of 1.22, Resolution of 2.13. Scalable for gram-scale separation with >99% enantiomeric excess. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak AD-H (4.6 x 150 mm, 5 µm) | n-hexane-isopropanol (93:7, v/v) with 0.5% DEA | Achieved complete baseline separation. LOQ of 0.34 µg/ml for (R)-enantiomer and 0.20 µg/ml for (S)-enantiomer. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Chiral AGP (100 x 4 mm) | 0.05 M ammonium (B1175870) phosphate (pH 7):isopropanol:acetonitrile (94:5:1) | Relies on macrocyclic antibiotic stationary phases. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | CHIROBIOTIC V (25 x 0.46 cm) | Methanol:acetic acid:triethylamine (98:1:1) | Utilizes a macrocyclic glycopeptide stationary phase. | nih.gov |

Capillary Electrophoresis (CE) Techniques for Separation Efficiency

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the analysis of charged species like hydroxychloroquine and its metabolites. A CE method has been successfully developed and validated for the simultaneous detection and measurement of hydroxychloroquine and its primary active metabolite, desethyl hydroxychloroquine, in whole blood. nih.govflinders.edu.au

The optimal separation is achieved in an uncoated fused-silica capillary, leveraging a specific background electrolyte (BGE) composition and pH to control the electrophoretic mobility and electroosmotic flow. nih.gov The method demonstrates excellent separation efficiency, with analytes resolved in under 12 minutes. flinders.edu.au Key parameters that are optimized include the BGE composition (buffer type, concentration, pH, and organic modifier), separation voltage, and capillary temperature. nih.gov The method shows excellent linearity and recovery, making it suitable for clinical monitoring. flinders.edu.aunih.gov

Table 3: Optimized Capillary Electrophoresis Method for Hydroxychloroquine

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Capillary Electrophoresis System | nih.gov |

| Capillary | Uncoated fused-silica (60 cm, 75 µm i.d.) | nih.govresearchgate.net |

| Background Electrolyte (BGE) | 55 mmol/L TRIS solution brought to pH 2.6 with phosphoric acid and methanol (85:15 v/v) | nih.gov |

| Separation Voltage | +20 kV | nih.gov |

| Temperature | 30 °C | nih.govresearchgate.net |

| Detection Wavelength | 220 nm | nih.govresearchgate.net |

| Analysis Time | < 12 minutes | flinders.edu.au |

| Linearity (R²) | ≥ 0.999 (for HCQ and DHCQ) | flinders.edu.au |

Impurity Profiling and Identification in Synthetic and Metabolic Samples

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Approaches for Impurity Structure Elucidation

The identification and structural elucidation of impurities are paramount for ensuring the quality and safety of drug substances. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for this purpose. fda.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole/Time-of-Flight (Q/TOF) mass spectrometry provides a highly sensitive and selective platform for impurity profiling. fda.govwiley.com A UHPLC-MS/MS method has been developed and validated for the simultaneous quantification of hydroxychloroquine and three key impurities: desethyl-hydroxychloroquine (HCQ-DES), O-acetyl-hydroxychloroquine (HCQ-OA), and Chloroquine (B1663885) Related Compound A (CQA). fda.gov This method utilizes an advanced phenyl column with core-shell particles to achieve high resolution and throughput within a 10-minute gradient elution program. fda.gov

For unknown impurities, high-resolution mass spectrometry (HRMS) techniques like UHPLC-Q/TOF-MS are employed. These methods provide exact mass data, which allows for the determination of elemental compositions and aids in the structural characterization of previously unreported impurities. wiley.comnih.gov Fragmentation patterns (MS²) are investigated to gain further structural information and understand the fragmentation pathways of the parent drug and its impurities. wiley.comnih.gov

Table 4: LC-MS Parameters for Impurity Profiling of Hydroxychloroquine Sulfate

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | UHPLC system with tandem mass spectrometer (MS/MS or Q/TOF) | fda.govwiley.com |

| Column (UHPLC-MS/MS) | Waters Cortecs UPLC phenyl column (1.6 µm solid core particles) | fda.gov |

| Column (UHPLC-Q/TOF-MS) | Agilent InfinityLab Poroshell HPH-C18 (100 mm × 4.6 mm, 2.7 μm) | wiley.comnih.gov |

| Mobile Phase (UHPLC-Q/TOF-MS) | Gradient elution with 20 mM ammonium formate (B1220265) (aqueous) and methanol/acetonitrile (80:20, v/v) | wiley.comnih.gov |

| Ionization Mode | Positive electrospray ionization (ESI+) | fda.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full-scan MS and MS² | fda.govwiley.com |

Derivatization Strategies for Enhanced Impurity Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for GC analysis or improved detectability for LC. While modern LC-MS techniques often preclude the need for derivatization for many impurities, it remains a valuable strategy in specific contexts, particularly for GC-MS analysis of non-volatile compounds.

For the analysis of hydroxychloroquine and its potential impurities by GC-MS, a derivatization step is essential. A common approach is the conversion of the analyte into a more volatile ester derivative. researchgate.net For example, hydroxychloroquine can be hydrolyzed and subsequently reacted with benzoyl chloride to form its benzoate derivative. This process, conducted in an organic solvent like chloroform, renders the molecule amenable to vaporization in the GC inlet without thermal decomposition, significantly enhancing detection sensitivity. researchgate.net The optimization of this derivatization reaction, including reagent concentration and reaction time, is critical for achieving reproducible and quantitative results. researchgate.net

Isolation and Characterization of Process-Related and Degradation Impurities

A thorough understanding of the impurity profile of a drug substance requires the characterization of impurities arising from both the manufacturing process (process-related) and the degradation of the drug over time (degradation products).

Process-Related Impurities: Several impurities can be introduced during the synthesis of hydroxychloroquine. These can originate from starting materials, reagents, or side reactions. Studies have identified impurities such as 4,7-dichloroquinoline (B193633) (DCQ) and desethyl hydroxychloroquine (DHC). nih.gov Other potential process-related impurities can arise from impurities in the starting material 2-((4-aminopentyl)(ethyl)amino)-ethanol (AEHPA). nih.gov The structures of unknown process impurities have been elucidated using a combination of UHPLC-Q/TOF MS for preliminary identification followed by isolation via semi-preparative liquid chromatography and definitive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. wiley.comnih.gov

Degradation Impurities: Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. researchgate.net These studies help establish the degradation pathways of the drug. Hydroxychloroquine O-Sulfate itself can be formed as a degradation product via the esterification reaction of the primary alcohol in hydroxychloroquine with sulfuric acid. researchgate.net Other identified degradation products include hydroxychloroquine-O-acetate (HCA), formed by transesterification, and an N-oxide impurity formed through oxidation. nih.govresearchgate.net

Table 5: Known Process-Related and Degradation Impurities of Hydroxychloroquine

| Impurity Name | Abbreviation | Origin | Reference |

|---|---|---|---|

| Hydroxychloroquine O-Sulfate | HCS | Process/Degradation | nih.gov |

| Desethyl Hydroxychloroquine | DHC / HCQ-DES | Process/Metabolic | fda.govnih.gov |

| Hydroxychloroquine-O-Acetate | HCA / HCQ-OA | Process/Degradation | fda.govnih.gov |

| 4,7-Dichloroquinoline | DCQ | Process | nih.gov |

| Chloroquine Related Compound A | CQA | Process | fda.gov |

| Hydroxychloroquine N-oxide | - | Degradation (Oxidation) | nih.gov |

Advanced Method Validation in Accordance with Research and Analytical Standards

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For this compound, a derivative of hydroxychloroquine, this process ensures the reliability, reproducibility, and accuracy of quantitative and qualitative measurements. ich.org Adherence to internationally recognized standards, such as the guidelines from the International Council for Harmonisation (ICH), is fundamental for regulatory acceptance. ich.orgeuropa.eu The validation process encompasses a series of performance characteristics that must be evaluated and meet predefined acceptance criteria. amsbiopharma.com

A comprehensive validation protocol for an analytical procedure for this compound would systematically assess parameters including specificity, linearity, range, accuracy, precision, and robustness. ich.org These studies are essential for methods used in quality control, stability testing, and impurity profiling of the active pharmaceutical ingredient (API) and its formulations. europa.euregistech.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For this compound, this would involve demonstrating that the analytical signal is not affected by related substances like hydroxychloroquine, desethylhydroxychloroquine, or other process impurities. fda.govnih.gov This is often achieved by spiking the sample with known impurities and demonstrating that the analyte peak is well-resolved. nih.gov Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are also performed to show that the method can separate the analyte from its degradation products, thus proving it is "stability-indicating". ich.orgnih.gov

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. biopharminternational.com For quantitative analysis of this compound, a minimum of five concentrations are typically analyzed. ich.org The results are evaluated by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²), which should be close to 1.

Range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range. ich.org

Accuracy refers to the closeness of the test results to the true value. It is often determined by applying the method to a sample of known purity (e.g., a reference standard) or by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix. amsbiopharma.com The results are typically expressed as a percentage of recovery.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically considered at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. biopharminternational.com

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. biopharminternational.com

Reproducibility: Precision between different laboratories (collaborative studies). biopharminternational.com Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. amsbiopharma.com

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. loesungsfabrik.de This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include the pH of the mobile phase, column temperature, and flow rate. loesungsfabrik.de

The following tables summarize typical validation parameters and acceptance criteria for an HPLC method intended for the quantification of impurities like this compound.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of impurities and degradation products. amsbiopharma.com | Peak purity angle should be less than the purity threshold; no interference at the analyte's retention time. nih.gov |

| Linearity | Direct correlation between analyte concentration and signal response. amsbiopharma.com | Correlation coefficient (r²) > 0.999. nih.gov |

| Accuracy | Closeness of results to the true value, often measured as percent recovery. amsbiopharma.com | Recovery between 90.0% and 110.0% for impurities. |

| Precision (%RSD) | Agreement among a series of measurements. amsbiopharma.com | Repeatability and Intermediate Precision %RSD ≤ 5.0% for impurities. nih.gov |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. loesungsfabrik.de | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

A study developing a stability-indicating HPLC method for hydroxychloroquine sulfate and its impurities, including Hydroxychloroquine-O-Sulfate, reported the following validation results, demonstrating the method's suitability. nih.gov

| Parameter | Analyte | Result |

|---|---|---|

| Linearity (r²) | Hydroxychloroquine Sulfate | 0.9999 |

| Hydroxychloroquine-O-Sulfate | 0.9998 | |

| Accuracy (% Recovery) | Hydroxychloroquine Sulfate | 99.2% - 101.5% |

| Hydroxychloroquine-O-Sulfate | 96.5% - 102.3% | |

| Precision (%RSD) | Hydroxychloroquine Sulfate | 0.4% |

| Hydroxychloroquine-O-Sulfate | 0.8% |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.org When extended to analytical methods, this is termed Analytical QbD (AQbD). researchgate.net The goal of AQbD is to design a method that consistently meets its intended performance criteria throughout its lifecycle. bohrium.com For a compound like this compound, which may be a critical impurity or a reference standard, developing a robust analytical method via AQbD principles is essential for ensuring product quality. scirp.orgaxios-research.com

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): The ATP is a prospective summary of the performance requirements for an analytical method. researchgate.netpharmoutsourcing.com It defines "what" needs to be measured and the required quality of the result, including aspects like accuracy, precision, and measurement range. keynotive.ioispe.org For an impurity quantification method for this compound, the ATP would specify the target analyte, the expected concentration range, and the level of precision and accuracy required to make a reliable decision about the quality of the drug substance. pharmoutsourcing.com

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the compound that need to be measured, such as purity or the concentration of a specific impurity. bioagilytix.comhamiltoncompany.com CMPs are the variables in the analytical method that can impact the CQAs. For an HPLC method, CMPs could include mobile phase composition, pH, column type, temperature, and flow rate. nih.gov

Risk Assessment: A risk assessment is performed to identify and rank the method parameters that are most likely to impact the method's performance. loesungsfabrik.depharmasop.in This helps to focus development efforts on the most critical variables. americanpharmaceuticalreview.com Tools like an Ishikawa (fishbone) diagram or Failure Mode and Effects Analysis (FMEA) can be used to systematically evaluate potential risks. loesungsfabrik.deamericanpharmaceuticalreview.com For instance, in the analysis of Hydroxychloroquine O-Sulfate, a risk assessment might identify the mobile phase pH and the gradient slope as high-risk parameters affecting the resolution between the main compound and its impurities. nih.gov

Method Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool for systematically and efficiently exploring the effects of multiple CMPs on the method's responses. biopharminternational.comsemanticscholar.org Instead of the traditional "one-factor-at-a-time" approach, DoE allows for the simultaneous study of several variables. nih.gov Factorial or fractional factorial designs are often used for screening to identify significant factors, while response surface methodologies like Central Composite Design (CCD) or Box-Behnken Design (BBD) are used for optimization. molnar-institute.com A study on a QbD-based HPLC method for hydroxychloroquine sulfate impurities used a fractional factorial design to evaluate the impact of factors like mobile phase composition, flow rate, and column temperature on critical responses like chromatographic resolution. nih.gov

Defining the Method Operable Design Region (MODR): The MODR, or "design space," is the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. rjptonline.org Operating within the MODR ensures that the method will consistently meet the criteria defined in the ATP. The DoE results are used to model the relationship between CMPs and method responses, thereby defining this robust operating region. nih.gov

Establishing a Control Strategy and Continuous Improvement: The control strategy includes the set of controls derived from the enhanced method understanding to ensure ongoing performance. pharmoutsourcing.com This includes system suitability tests and rules for what to do if a parameter drifts. The method is then continuously monitored during its lifecycle to ensure it remains fit for purpose. selectscience.net

The table below illustrates a risk assessment for an HPLC method for this compound, ranking potential parameters by their likely impact on a critical method attribute like resolution.

| Method Parameter | Potential Failure Mode | Risk to Resolution |

|---|---|---|

| Mobile Phase pH | Shift in retention time, peak co-elution | High |

| Organic Modifier % | Significant shift in retention time, loss of resolution | High |

| Column Temperature | Minor shift in retention time, change in peak shape | Medium |

| Flow Rate | Proportional shift in retention time, minor effect on resolution | Low |

| Wavelength | Impacts sensitivity, not resolution | Low |

A QbD approach for developing an analytical method for this compound ultimately leads to a more robust, well-understood, and flexible method that is less susceptible to failure during routine use. nih.govijpsr.com

Metabolic Pathway Elucidation and Biotransformation Research of Hydroxychloroquine O Sulfate Sodium Salt

In Vitro Metabolic Studies Using Hepatic and Renal Cellular Systems

In vitro studies utilizing cellular systems derived from the liver and kidneys are fundamental to understanding the metabolic transformation of hydroxychloroquine (B89500) (HCQ). These systems allow for the controlled investigation of metabolite formation and the identification of the enzymatic machinery responsible for the drug's biotransformation.

The metabolism of hydroxychloroquine is primarily characterized by Phase I N-dealkylation reactions. nih.gov In hepatic microsomes and cellular models like HepaRG, hydroxychloroquine is converted into three main pharmacologically active metabolites. nih.govfda.govnih.gov

The primary metabolites identified are:

Desethylhydroxychloroquine (DHCQ): This is the major metabolite formed through the removal of one ethyl group. nih.gov

Desethylchloroquine (DCQ): This metabolite is also formed through N-dealkylation.

Bisdesethylchloroquine (BDCQ): This secondary metabolite is formed through further dealkylation of the primary metabolites. nih.govresearchgate.net

Studies have shown that all of these Phase I metabolites can be detected in the blood of patients undergoing HCQ treatment, confirming the relevance of these in vitro findings. nih.gov While Phase I metabolism is well-documented, specific Phase II conjugation metabolites of hydroxychloroquine are not as extensively characterized in the literature.

| Metabolite Name | Abbreviation | Metabolic Reaction | Pharmacological Activity |

|---|---|---|---|

| Desethylhydroxychloroquine | DHCQ | N-de-ethylation | Active |

| Desethylchloroquine | DCQ | N-de-ethylation | Active |

| Bisdesethylchloroquine | BDCQ | Secondary N-de-ethylation | Active |

The biotransformation of hydroxychloroquine is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.netnih.gov Specific isoforms have been identified as key contributors to its metabolism.

Sulfotransferases: There is a lack of specific research detailing the role of sulfotransferase enzymes in the metabolism of hydroxychloroquine or its O-sulfate derivative. The primary metabolic route is via oxidation by CYP enzymes rather than sulfation.

| Enzyme | Primary Metabolic Reaction Catalyzed | Reference |

|---|---|---|

| CYP2D6 | N-dealkylation to form DHCQ and DCQ | nih.govnih.govresearchgate.net |

| CYP3A4 | N-dealkylation | nih.govnih.gov |

| CYP2C8 | N-dealkylation | nih.govnih.gov |

The metabolism of hydroxychloroquine is often compared to that of its parent compound, chloroquine (B1663885) (CQ). Both molecules share a 4-aminoquinoline (B48711) core structure and undergo similar N-dealkylation pathways mediated by CYP enzymes. researchgate.netnih.gov

However, a key difference lies in the initial metabolites produced. Hydroxychloroquine, due to the presence of a hydroxyl group, yields two primary (first-stage) metabolites: desethylhydroxychloroquine and desethylchloroquine. researchgate.netnih.gov In contrast, chloroquine's metabolism produces only one initial metabolite, desethylchloroquine. researchgate.net Both pathways can then lead to the formation of a common secondary metabolite, bisdesethylchloroquine. researchgate.net Despite these metabolic differences, the tissue and plasma distribution profiles of HCQ and CQ have been reported to be nearly identical when administered at equivalent doses in humans. researchgate.net

In Vivo Metabolic Fate in Preclinical Animal Models

Preclinical studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, and elimination from the body.

Pharmacokinetic studies in various animal models, as well as in humans, have established key kinetic parameters for hydroxychloroquine.

Absorption: Following oral administration, hydroxychloroquine is rapidly and almost completely absorbed from the gastrointestinal tract. nih.gov

Distribution: A defining characteristic of hydroxychloroquine is its extremely large volume of distribution, which is a result of extensive sequestration in deep tissues. fda.govnih.gov This leads to a prolonged presence in the body.

Elimination: The elimination of hydroxychloroquine is slow, with a very long terminal half-life reported to be between 30 and 60 days. fda.govnih.gov Elimination occurs through both metabolism in the liver and renal excretion. nih.gov A significant portion of the drug is excreted unchanged in the urine. nih.govnih.gov Fecal excretion also accounts for a smaller portion of elimination. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Oral Absorption | Rapid and nearly complete (~74%) | nih.govfda.gov |

| Volume of Distribution (Vd) | Extremely large, indicating extensive tissue uptake | fda.govnih.gov |

| Terminal Elimination Half-life | Very long (30-60 days) | nih.govnih.gov |

| Primary Route of Elimination | Renal excretion (unchanged drug and metabolites) and hepatic metabolism | nih.govnih.gov |

Following absorption, hydroxychloroquine distributes widely throughout the body, with a notable tendency to accumulate in specific tissues. Animal studies have provided detailed insights into these patterns.

High Concentration Tissues: In preclinical models such as rats and macaques, hydroxychloroquine concentrates highly in organs including the lungs, liver, kidneys, and spleen. nih.govnih.gov Lung-to-plasma concentration ratios have been observed to be particularly high. nih.govfrontiersin.org

Comparative Tissue Levels: When compared directly to chloroquine in animal models, hydroxychloroquine demonstrates a qualitatively similar tissue distribution pattern. nih.gov However, the absolute concentration of chloroquine in tissues is typically about 2.5 times higher than that of hydroxychloroquine for an equivalent dose. nih.govnih.gov Studies in mice have quantified HCQ concentrations in various tissues, confirming significant accumulation in the liver, lung, and kidney compared to whole blood levels. biorxiv.org This extensive tissue uptake is a primary reason for the drug's long elimination half-life. fda.gov

Excretion Pathways and Metabolite Profiling in Excreta

The primary routes of excretion for 4-aminoquinoline drugs like hydroxychloroquine are the kidneys and the liver. nih.goventokey.com A significant portion, estimated at 40-60%, of the administered dose is excreted through the kidneys as either the unchanged parent drug or its various metabolites. entokey.com Fecal excretion also plays a notable role, accounting for the elimination of 15-25% of the compound in either its original or metabolized form. drugbank.comentokey.com A smaller fraction, around 5%, is thought to be eliminated through the skin. drugbank.comentokey.com The remainder is stored long-term in lean body tissues. entokey.com

Urine analysis has shown that hydroxychloroquine can be detected for months after a single dose, with about 10-16% of the dose being excreted as the unchanged parent drug. drugbank.comnih.gov The rate of renal excretion can be influenced by urinary pH; acidification of the urine can increase renal excretion, while alkalinization can decrease it. nih.goventokey.com

Metabolite profiling in excreta focuses on identifying the parent compound and its major biotransformation products. The main metabolites of hydroxychloroquine formed through N-dealkylation include desethylhydroxychloroquine (the major active metabolite), desethylchloroquine, and bidesethylchloroquine. drugbank.comnih.govnih.gov While specific studies detailing the excretion profile of Hydroxychloroquine O-Sulfate Sodium Salt are not extensively documented in the reviewed literature, sulfation is a typical Phase II metabolic reaction. This process increases the water solubility of compounds, thereby facilitating their renal excretion. Therefore, it is probable that Hydroxychloroquine O-Sulfate, as a water-soluble conjugate, is primarily eliminated from the body via the kidneys and excreted in the urine.

| Excretion Route | Percentage of Drug (Parent + Metabolites) | Notes |

|---|---|---|

| Renal (Kidneys) | 40-60% | Includes unchanged drug and metabolites. entokey.com Urinary pH can influence the rate of excretion. nih.gov |

| Fecal (Biliary) | 15-25% | Represents a secondary but significant pathway for elimination. drugbank.comentokey.com |

| Dermal (Skin) | ~5% | A minor route of elimination. drugbank.comentokey.com |

| Tissue Sequestration | 25-45% | Long-term storage in lean body tissues contributes to a long elimination half-life. entokey.com |

Analytical Strategies for Detection and Quantification of this compound in Biological Matrices

The detection and quantification of hydroxychloroquine and its metabolites in biological matrices such as blood, plasma, and urine present analytical challenges due to the drug's complex pharmacokinetics and the presence of multiple metabolic products. nih.gov Various analytical techniques have been developed to accurately measure these compounds, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) being the most prominent. nih.govakjournals.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most advanced method for the simultaneous quantification of hydroxychloroquine and its metabolites due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net This technique allows for the accurate measurement of low concentrations of the analytes in complex biological samples like whole blood, which is often the preferred matrix as the drug accumulates in red blood cells. nih.govmdpi.com

The typical LC-MS/MS workflow involves a simple sample preparation step, often protein precipitation with acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov Separation is commonly achieved using a reversed-phase column. nih.gov Detection is performed using an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Numerous LC-MS/MS methods have been validated for the quantification of hydroxychloroquine and its N-desalkylated metabolites. nih.govresearchgate.net These methods demonstrate good linearity over a wide concentration range and achieve low limits of quantification (LLOQ), often in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.govshimadzu.com While specific validated methods for this compound are not detailed in the available literature, the LC-MS/MS platform would be the ideal technique for its development, owing to its capability to detect and quantify unique molecular structures with high precision.

| Method | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Mouse Blood & Tissues | 1 | 1-2000 | nih.gov |

| UHPLC-MS/MS | Human Plasma | 0.5 | 0.5-500 | shimadzu.com |

| LC-MS/MS | Human Whole Blood | 25 | 25-2000 | researchgate.net |

| UHPLC-MS/MS | Rat Blood | N/A | N/A | nih.gov |

Immunoassays represent a potential alternative or complementary technique for the detection of specific metabolites. These assays rely on the highly specific binding interaction between an antibody and its target antigen (in this case, the drug metabolite). The development of an immunoassay for this compound would require the generation of monoclonal or polyclonal antibodies that can specifically recognize and bind to the sulfate (B86663) conjugate, distinguishing it from the parent drug and other metabolites.

While immunoassays can offer advantages such as high throughput and the potential for use in point-of-care settings, there is currently no information within the reviewed scientific literature describing the development or application of an immunoassay specifically for the detection of this compound. Such a tool, if developed, could facilitate rapid screening and targeted research into the role of this specific metabolic pathway.

Biological Significance and Role as a Potential Biomarker

The formation of this compound is a result of Phase II metabolism, specifically sulfation. This process typically serves as a detoxification pathway, converting parent drugs or their Phase I metabolites into more water-soluble compounds that are more easily excreted from the body, primarily through the urine. The addition of a sulfate group generally decreases the pharmacological activity of a compound. Therefore, the biological significance of Hydroxychloroquine O-Sulfate is likely related to the clearance and detoxification of hydroxychloroquine.

Degradation Kinetics and Stability Studies of Hydroxychloroquine O Sulfate Sodium Salt

Investigation of Chemical Degradation Pathways under Controlled Conditions

Detailed degradation pathway studies specifically for isolated Hydroxychloroquine (B89500) O-Sulfate Sodium Salt are not extensively documented in publicly available literature. However, insights into its stability can be gleaned from forced degradation studies of Hydroxychloroquine Sulfate (B86663), where Hydroxychloroquine O-Sulfate is a known impurity. nih.gov

In forced degradation studies of Hydroxychloroquine Sulfate, the drug product was subjected to acidic and basic conditions to induce hydrolysis. nih.gov Under acidic stress (2 N HCl at 70°C for 30 minutes) and basic stress (2 N NaOH at 70°C for 30 minutes), the stability of impurities, including Hydroxychloroquine O-Sulfate, was evaluated. nih.gov While the primary focus of these studies is the degradation of the main compound, the persistence or degradation of the O-sulfate impurity under these conditions provides an indication of its hydrolytic stability. One proposed pathway for the formation of Hydroxychloroquine O-Sulfate involves the esterification reaction of Hydroxychloroquine with sulfuric acid. researchgate.net

Oxidative stress testing is a critical component of stability studies. For Hydroxychloroquine Sulfate, oxidative degradation was induced using 10% hydrogen peroxide at 70°C for 6 hours. nih.gov The stability of Hydroxychloroquine O-Sulfate under these oxidative conditions was monitored as part of the impurity profiling. nih.gov The potential for radical interactions and the formation of oxidation products are key considerations in this pathway. Studies on the parent compound, Hydroxychloroquine, have shown that it undergoes degradation through reactions with free radicals such as hydroxyl radicals (•OH). nih.gov

Photostability is another essential aspect of drug stability. In accordance with ICH Q1B guidelines, Hydroxychloroquine Sulfate samples were exposed to UV light (200 W h/m²) and visible light (1.2 million Lux hours) to assess photolytic degradation. nih.gov The behavior of Hydroxychloroquine O-Sulfate under these conditions was analyzed to determine its photosensitivity. nih.gov

Forced Degradation Studies to Identify Degradation Products

Forced degradation studies are intentionally designed to produce degradation products to understand the degradation pathways and to develop stability-indicating analytical methods. sapub.org In the context of Hydroxychloroquine Sulfate, forced degradation was performed under a range of stress conditions as summarized in the table below. nih.gov These studies are instrumental in identifying impurities like Hydroxychloroquine O-Sulfate and observing any new degradants that may form. nih.gov

| Stress Condition | Parameters | Duration |

| Acid Hydrolysis | 2 N HCl at 70°C | 30 minutes |

| Base Hydrolysis | 2 N NaOH at 70°C | 30 minutes |

| Oxidation | 10% H₂O₂ at 70°C | 6 hours |

| Photolytic (UV) | 200 W h/m² | - |

| Photolytic (Visible) | 1.2 million Lux hours | - |

| Thermal | 105°C (solid state) | 7 days |

| Table 1: Summary of Forced Degradation Conditions for Hydroxychloroquine Sulfate Containing Hydroxychloroquine O-Sulfate Impurity. nih.gov |

Development of Stability-Indicating Analytical Methods

A crucial outcome of degradation studies is the development of stability-indicating analytical methods that can accurately quantify the active ingredient in the presence of its degradation products and other impurities. nih.gov For Hydroxychloroquine Sulfate and its impurities, including Hydroxychloroquine O-Sulfate, a quality by design (QbD)-based stability-indicating HPLC method has been developed. nih.gov This method is capable of separating the main compound from its process-related impurities and degradation products. nih.gov

The development of such a method involves a systematic approach to optimize chromatographic conditions to ensure specificity, accuracy, and robustness. semanticscholar.org The analytical method validation is performed according to the requirements of the USP <1225> for compendial methods. fda.gov

| Parameter | Description |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV detection nih.gov |

| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution with a phosphate (B84403) buffer and acetonitrile (B52724) mixture nih.gov |

| Detection Wavelength | 220 nm nih.gov |

| Table 2: Key Parameters of a Stability-Indicating HPLC Method for Hydroxychloroquine and its Impurities. nih.gov |

Influence of Environmental Factors on Compound Integrity

The integrity of a chemical compound is significantly influenced by environmental factors such as temperature, humidity, and light. The stability of Hydroxychloroquine O-Sulfate Sodium Salt, as a solid, is indicated to be stable for at least four years when stored at -20°C. caymanchem.com Forced degradation studies on the parent compound, which included thermal stress at 105°C for 7 days, provide data on the behavior of the O-sulfate impurity under high-temperature conditions. nih.gov The results from photolytic degradation studies also shed light on the impact of light on the compound's integrity. nih.gov

Formulation-Related Stability Considerations in Research Reagents

This compound is identified as a derivative of the antimalarial agent hydroxychloroquine and is available for research purposes. caymanchem.com Its stability as a research reagent is critical for ensuring the accuracy and reproducibility of experimental results. However, beyond basic storage guidelines, there is a significant gap in the scientific literature regarding its behavior in various formulations.

One study identifies a related compound, hydroxychloroquine-O-sulfate (HCS), as a potential process-related impurity in the manufacturing of the active pharmaceutical ingredient, Hydroxychloroquine Sulfate. nih.gov It can potentially be formed through an esterification reaction between hydroxychloroquine and sulfuric acid. nih.govresearchgate.net The presence of this compound as an impurity has necessitated the development of specific analytical methods to detect and quantify it, but these studies focus on the degradation of the parent drug rather than the isolated O-sulfate derivative. nih.gov

For research use, this compound is typically supplied as a solid. caymanchem.com The primary stability considerations provided by suppliers relate to its solid-state storage.

Supplier Stability and Storage Data:

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | caymanchem.com |

| Long-Term Stability | ≥ 4 years (as a solid) | caymanchem.com |

| Formulation | Provided as a solid | caymanchem.com |

| Solubility | Soluble in DMSO | caymanchem.com |

This table is interactive and represents the limited data available from chemical suppliers.

The lack of published degradation kinetics data means that researchers using this compound in solution must exercise caution. The solubility in organic solvents like DMSO suggests its use in in-vitro studies. caymanchem.com However, the stability of these solutions over time, and the potential for degradation when exposed to various experimental conditions (e.g., aqueous buffers, pH changes, light, and temperature), remains uncharacterized in the public domain.

Without specific studies, researchers should consider the general stability profile of the parent molecule, hydroxychloroquine, which is known to be sensitive to oxidation and light. duke.edu However, the different salt form could influence its stability profile. For critical applications, users may need to perform their own stability assessments of prepared solutions to ensure the integrity of the reagent throughout their experiments.

Preclinical and in Vitro Mechanistic Investigations of Hydroxychloroquine O Sulfate Sodium Salt

In Vitro Cell-Based Assays for Mechanistic Biological Activity

The in vitro biological activity of hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) derivative, has been extensively studied across various cell-based assays to elucidate its multifaceted mechanisms of action. These mechanisms are central to its therapeutic effects in autoimmune diseases and its activity as an antimalarial agent.

Interaction with Subcellular Organelles (e.g., Lysosomes, Endosomes)

A primary and well-documented mechanism of hydroxychloroquine is its accumulation in acidic subcellular organelles, particularly lysosomes and endosomes. vulcanchem.comglpbio.com As a weak base, hydroxychloroquine traverses the lysosomal membrane and becomes protonated in the acidic environment, effectively trapping it within the organelle. vulcanchem.com This sequestration leads to an increase in the intra-lysosomal pH. vulcanchem.comglpbio.com

The elevation of lysosomal pH has several downstream consequences:

Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases have optimal activity at acidic pH. By raising the pH, hydroxychloroquine inhibits the function of these enzymes, impairing the degradation of proteins and other macromolecules. vulcanchem.com

Impaired Antigen Presentation: In antigen-presenting cells (APCs), the processing of antigens and their loading onto major histocompatibility complex (MHC) class II molecules occurs in acidic compartments. By disrupting the pH of these vesicles, hydroxychloroquine interferes with antigen processing and presentation, thereby dampening the T-cell activation that is crucial in autoimmune responses. glpbio.com

Inhibition of Viral Entry: For some viruses that require a low pH environment for uncoating and fusion with endosomal membranes, the increase in pH caused by hydroxychloroquine can inhibit viral entry and replication. vulcanchem.comglpbio.com

Studies have also indicated that hydroxychloroquine can induce lysosomal biogenesis, further influencing its own cellular disposition.

Modulation of Cellular Signaling Pathways

Hydroxychloroquine has been shown to modulate several key cellular signaling pathways involved in inflammation and immune responses. A significant target is the Toll-like receptor (TLR) signaling pathway. Specifically, hydroxychloroquine is known to inhibit TLR7 and TLR9, which are intracellular receptors that recognize nucleic acids and play a critical role in the innate immune response. vulcanchem.com By interfering with TLR signaling, hydroxychloroquine reduces the production of pro-inflammatory cytokines, such as interferons, which are implicated in the pathophysiology of autoimmune diseases like systemic lupus erythematosus. vulcanchem.com

Additionally, in human monocytes, hydroxychloroquine has been observed to attenuate inflammatory and apoptotic processes induced by lipopolysaccharide (LPS) through the inhibition of the TRPV1 channel and subsequent ROS signaling pathways.

Effects on Cellular Autophagy and Apoptosis in Model Systems

Hydroxychloroquine is a well-established inhibitor of autophagy. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins through the lysosomal pathway. By raising the lysosomal pH and inhibiting lysosomal enzymes, hydroxychloroquine blocks the final degradation step of autophagy, leading to the accumulation of autophagosomes. This disruption of autophagic flux has been explored as a potential anti-cancer strategy, as tumor cells often rely on autophagy for survival under stress.

The effect of hydroxychloroquine on apoptosis, or programmed cell death, can be context-dependent. In some cancer cell lines, such as cholangiocarcinoma, the inhibition of autophagy by hydroxychloroquine leads to an accumulation of reactive oxygen species (ROS), which in turn induces apoptosis. In other contexts, such as in monocytes exposed to inflammatory stimuli, hydroxychloroquine can have a protective effect, attenuating apoptosis by modulating specific signaling pathways.

Comparative In Vitro Biological Activity with Hydroxychloroquine

As "Hydroxychloroquine O-Sulfate Sodium Salt" is a derivative of hydroxychloroquine, their fundamental biological activities are expected to be very similar, stemming from the same 4-aminoquinoline core structure. However, no direct comparative in vitro studies have been published to confirm this or to quantify any differences in potency or efficacy.

For the parent compound, in vitro studies have established its activity in various assays. For instance, in the context of antiviral research against SARS-CoV-2, the 50% maximal effective concentration (EC50) of hydroxychloroquine sulfate (B86663) was determined in Vero E6 cells. It is important to note that hydroxychloroquine is a racemic mixture of two enantiomers, (R)- and (S)-hydroxychloroquine, which can exhibit different biological activities and toxicities.

| Cell Line | Assay | Compound | EC50 (µM) |

| Vero E6 | Antiviral (SARS-CoV-2) | Racemic Hydroxychloroquine Sulfate | 1.752 |

| Vero E6 | Antiviral (SARS-CoV-2) | (R)-Hydroxychloroquine | 2.445 |

| Vero E6 | Antiviral (SARS-CoV-2) | (S)-Hydroxychloroquine | 1.444 |

This data is based on studies of Hydroxychloroquine and its enantiomers, not the O-Sulfate Sodium Salt derivative.

Receptor Binding and Enzyme Inhibition Studies in Recombinant Systems

Specific receptor binding and enzyme inhibition data for this compound are not available in the published literature. Research on hydroxychloroquine has focused more on its effects on cellular pathways rather than specific high-affinity binding to a single receptor.

However, some studies have investigated its interactions with certain enzymes. For example, in the context of SARS-CoV-2 research, the inhibitory activity of the enantiomers of hydroxychloroquine against the main protease (Mpro), a critical enzyme for viral replication, was evaluated.

| Enzyme Target | Compound | Ki (µM) |

| SARS-CoV-2 Mpro | (R)-Hydroxychloroquine | 0.40 |

| SARS-CoV-2 Mpro | (S)-Hydroxychloroquine | 0.30 |

This data is based on studies of Hydroxychloroquine enantiomers, not the O-Sulfate Sodium Salt derivative.

These findings suggest a modest and stereoselective inhibition of this viral enzyme. It is also known to inhibit heme polymerization in the malaria parasite, which is a key aspect of its antimalarial activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects in Preclinical Models

Specific structure-activity relationship (SAR) studies for this compound are not available. The SAR for the 4-aminoquinoline class of compounds, to which hydroxychloroquine belongs, has been primarily established in the context of its antimalarial activity.

Key features of the 4-aminoquinoline pharmacophore include:

The 7-chloroquinoline (B30040) ring: This moiety is crucial for activity, particularly for binding to heme within the parasite's food vacuole.

The diaminoalkane side chain: The nature and length of this side chain are important for the drug's basic properties, which allow it to accumulate in acidic compartments. Modifications to the chain length can influence activity against resistant parasite strains.

The terminal nitrogen: The tertiary amine at the end of the side chain is considered important for the compound's activity.

The defining feature of hydroxychloroquine compared to chloroquine (B1663885) is the presence of a hydroxyl group on the side chain. This modification is believed to reduce its toxicity. The "O-Sulfate Sodium Salt" derivative introduces a sulfate group at this hydroxyl position. The impact of this sulfation on the compound's physicochemical properties, such as solubility and membrane permeability, and consequently on its biological activity, has not been reported in preclinical studies.

Potential for Pharmacological Modulation in Engineered Biological Systems

There is currently no publicly available research data detailing the pharmacological modulation of this compound in engineered biological systems.

Future Directions and Emerging Research Avenues for Hydroxychloroquine O Sulfate Sodium Salt

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of trace amounts of pharmaceutical compounds and their derivatives in complex matrices are critical for both research and quality control. Future efforts in this area for Hydroxychloroquine (B89500) O-Sulfate Sodium Salt are expected to focus on the development of highly sensitive and specific analytical methods.